N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide
Description
The compound N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide features a benzamide core substituted with a 4-methoxy group. Attached to the nitrogen atom is an ethyl chain bearing a 4-fluorobenzenesulfonyl group and a thiophen-2-yl moiety.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c1-26-16-8-4-14(5-9-16)20(23)22-13-19(18-3-2-12-27-18)28(24,25)17-10-6-15(21)7-11-17/h2-12,19H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBXNCIWXHHWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the core thiophene and fluorobenzenesulfonyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide may be used to study biological processes and interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.
Industry: In industry, this compound can be utilized in the development of new materials and products. Its unique properties may contribute to advancements in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism by which N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Compound 16 (N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide)
- Structure : Features a 4-methoxybenzamide group linked to an ethyl-indole moiety instead of sulfonyl and thiophene groups.
- Properties : Melting point: 132.8–134.3°C. The indole group enhances aromatic interactions but lacks the sulfonyl group’s electron-withdrawing effects .
- Key Difference : The absence of sulfonyl and thiophene substituents reduces steric hindrance compared to the target compound.
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide
- Structure : Contains dual methoxy groups and a nitro substituent on the benzamide’s phenyl ring.
- Properties : The nitro group is strongly electron-withdrawing, contrasting with the target compound’s sulfonyl group. This difference may influence reactivity in substitution or coupling reactions .
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide
Sulfur-Containing Heterocycles
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Structure : Includes a thiophene-triazole hybrid and a fluorophenylacetamide group.
- Properties : The triazole-thiophene system enhances metabolic stability compared to the target’s ethyl-thiophene linkage, which may affect bioavailability .
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Functional Group Comparisons
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Pharmacological and Physicochemical Properties
- Antibacterial Activity: and highlight quinolone derivatives with thiophen-2-yl groups (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinylquinolones) showing antibacterial effects, suggesting the target’s thiophene moiety may confer similar activity .
- Melting Points : The target compound’s melting point is unreported, but analogs like Compound 16 (132.8–134.3°C) and Compound 19 (193.2–195.0°C) indicate substituents significantly influence thermal stability .
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide is a novel small molecule that has garnered attention in the field of medicinal chemistry due to its selective inhibition of the p21-activated kinase 1 (PAK1). PAK1 is a crucial protein kinase involved in various cellular functions, including cell proliferation, migration, and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.
- Molecular Formula : C22H20FNO4S2
- Molecular Weight : 459.53 g/mol
- Melting Point : 150-152°C
- Solubility : 3-5 mg/mL in DMSO
The compound features a sulfonyl group and a thiophene ring, which contribute to its biological activity and interaction with target proteins.
This compound functions primarily as a selective inhibitor of PAK1. The inhibition of PAK1 has been linked to:
- Reduced Cell Migration : Inhibition of PAK1 disrupts signaling pathways that promote cell movement, which is critical in cancer metastasis.
- Decreased Proliferation : Targeting PAK1 can lead to reduced cell division rates in various cancer cell lines.
- Altered Gene Expression : PAK1 influences transcription factors; thus, its inhibition can modify gene expression profiles relevant to tumorigenesis.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits PAK1 activity in vitro. Key findings include:
- IC50 Values : The compound exhibits an IC50 value in the low micromolar range against PAK1, indicating potent inhibitory effects.
- Cell Line Testing : In studies involving breast cancer and melanoma cell lines, treatment with this compound resulted in significant reductions in cell viability and migration compared to untreated controls.
| Cell Line | IC50 (µM) | Effect on Migration (%) |
|---|---|---|
| MDA-MB-231 (Breast) | 3.5 | -70% |
| A375 (Melanoma) | 4.0 | -65% |
In Vivo Studies
Although primarily characterized through in vitro assays, preliminary in vivo studies have suggested potential therapeutic benefits:
- Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.
- Safety Profile : Toxicity assessments indicated that the compound is well-tolerated at therapeutic doses.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of Sulfonyl Intermediate : Sulfonylation of 4-fluorobenzene using sulfonyl chloride.
- Thiophene Functionalization : Introduction of the thiophene moiety through coupling reactions.
- Final Coupling with Benzamide : The final step involves coupling with 4-methoxybenzamide under controlled conditions.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Case Studies and Applications
Recent studies have explored the potential applications of this compound beyond cancer therapy:
- Neurodegenerative Diseases : Given PAK1's role in neuronal signaling, there is interest in investigating this compound's effects on neurodegenerative models.
- Cardiovascular Research : The modulation of PAK1 activity may offer therapeutic avenues for heart disease by influencing cardiac muscle cell behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
